2-Amino-3-benzoimidazol-1-YL-propionic acid
Overview
Description
2-Amino-3-benzoimidazol-1-YL-propionic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds that consist of a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoimidazol-1-YL-propionic acid typically involves the condensation of 1,2-benzenediamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of alumina-sulfuric acid as a solid acid catalyst, which facilitates the formation of the benzimidazole ring under mild reaction conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzoimidazol-1-YL-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The amino group and other substituents on the benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-Amino-3-benzoimidazol-1-YL-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound has been studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential use as therapeutic agents.
Industry: The compound is used in the development of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzoimidazol-1-YL-propionic acid involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA, inhibit enzyme activity, and interfere with cellular processes such as tubulin polymerization. These interactions can lead to the disruption of cellular functions and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: A simpler derivative with similar biological activities.
3-Amino-2-benzimidazolone: Another benzimidazole derivative with potential therapeutic applications.
5,6-Dimethylbenzimidazole: A derivative known for its role in the structure of vitamin B12.
Uniqueness
2-Amino-3-benzoimidazol-1-YL-propionic acid is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-amino-3-(benzimidazol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)5-13-6-12-8-3-1-2-4-9(8)13/h1-4,6-7H,5,11H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZBYCXGVFKHFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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